1-(Amino(3-chlorophenyl)methyl)cyclobutanol
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Overview
Description
1-(Amino(3-chlorophenyl)methyl)cyclobutanol is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 g/mol This compound is characterized by the presence of an amino group attached to a 3-chlorophenyl ring, which is further connected to a cyclobutanol moiety
Preparation Methods
The synthesis of 1-(Amino(3-chlorophenyl)methyl)cyclobutanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzylamine and cyclobutanone.
Reaction Conditions: The reaction involves the condensation of 3-chlorobenzylamine with cyclobutanone in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the above synthetic route with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Amino(3-chlorophenyl)methyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Amino(3-chlorophenyl)methyl)cyclobutanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Amino(3-chlorophenyl)methyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclobutanol moiety can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-(Amino(3-chlorophenyl)methyl)cyclobutanol can be compared with similar compounds such as:
1-(Amino(4-chlorophenyl)methyl)cyclobutanol: Similar structure but with a chlorine atom at the 4-position instead of the 3-position.
1-(Amino(3-bromophenyl)methyl)cyclobutanol: Similar structure but with a bromine atom instead of chlorine.
1-(Amino(3-chlorophenyl)methyl)cyclopentanol: Similar structure but with a cyclopentanol ring instead of cyclobutanol.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H14ClNO |
---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-[amino-(3-chlorophenyl)methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H14ClNO/c12-9-4-1-3-8(7-9)10(13)11(14)5-2-6-11/h1,3-4,7,10,14H,2,5-6,13H2 |
InChI Key |
ARJXQCKDVWUSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(C2=CC(=CC=C2)Cl)N)O |
Origin of Product |
United States |
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